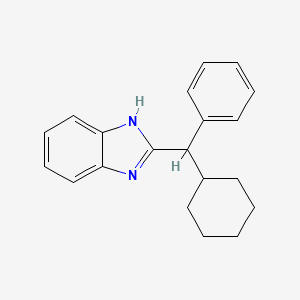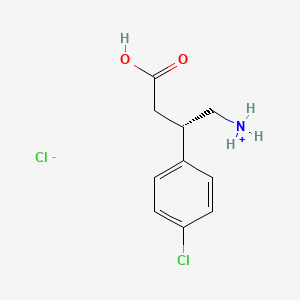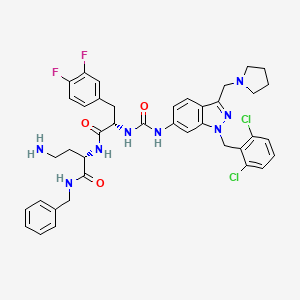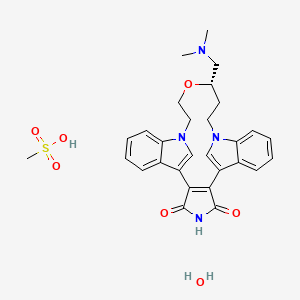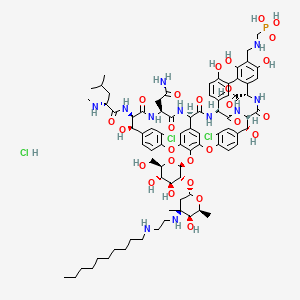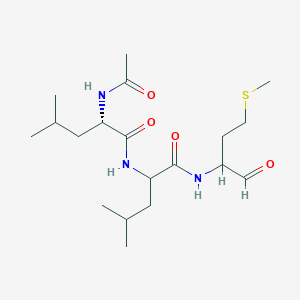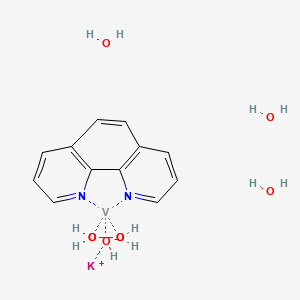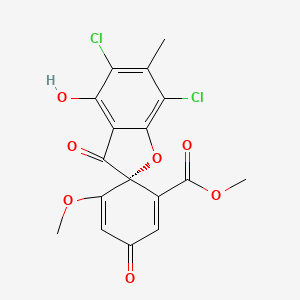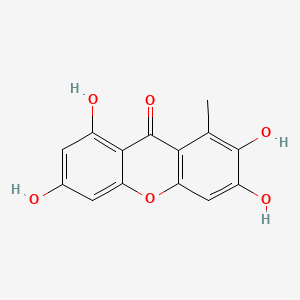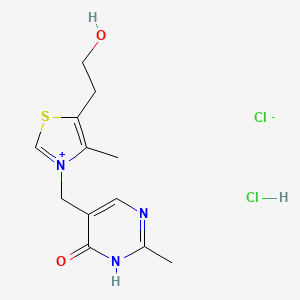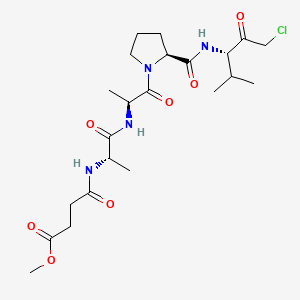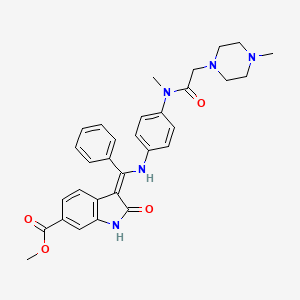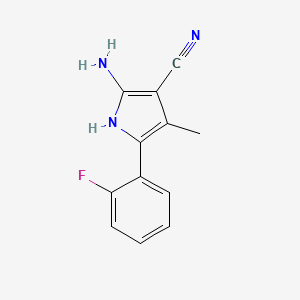
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
概述
描述
NS-8 是一种吡咯衍生物,以其激活钙敏感钾通道的能力而闻名。这种激活通过减少传入的盆神经活动来抑制排尿反射。 NS-8 主要用于与尿频和尿失禁相关的研究 .
准备方法
合成路线和反应条件: NS-8 的合成涉及吡咯环的形成,吡咯环是许多生物活性化合物中常见的结构。NS-8 的具体合成路线通常包括以下步骤:
吡咯环的形成: 这可以通过 Paal-Knorr 合成实现,其中 1,4-二羰基化合物与氨或伯胺反应。
官能化: 在吡咯环上引入氟和氮原子等官能团,以获得所需的 NS-8 化学结构。
工业生产方法: NS-8 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这可能包括:
间歇反应器: 用于控制合成和监测反应条件。
纯化过程: 例如结晶或色谱法,以分离纯形式的 NS-8。
化学反应分析
反应类型: NS-8 经历各种化学反应,包括:
氧化: NS-8 可以被氧化形成不同的氧化态,这可能会改变其生物活性。
还原: 还原反应可以改变吡咯环上的官能团。
取代: 亲电和亲核取代反应可以将新的官能团引入 NS-8 分子。
常用试剂和条件:
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素、卤代烷烃或其他亲电体/亲核体。
主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可能引入烷基或芳基。
科学研究应用
NS-8 在科学研究中有着广泛的应用,包括:
化学: 用作研究钙敏感钾通道激活的模型化合物。
生物学: 研究其对细胞信号通路和神经活动的影响。
医学: 治疗尿失禁和膀胱过度活动症等泌尿系统疾病的潜在治疗应用。
工业: 可用于开发针对钾通道的新药。
作用机制
NS-8 通过激活钙敏感钾通道发挥其作用。这种激活通过减少传入的盆神经活动来抑制排尿反射。 NS-8 的分子靶标包括钾通道本身,这些通道对于调节神经活动和肌肉收缩至关重要 .
类似化合物:
一硫化氮 (SN): 一种具有类似钾通道激活机制的无机化合物.
其他吡咯衍生物: 具有类似结构但官能团不同的化合物,它们可能具有不同的生物活性。
NS-8 的独特性: NS-8 独特的激活钙敏感钾通道,使其在泌尿系统疾病研究中特别有价值。它通过这种特定途径调节神经活动的能力,使其与其他类似化合物区别开来。
相似化合物的比较
Sulfur Mononitride (SN): An inorganic compound with a similar activation mechanism for potassium channels.
Other Pyrrole Derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.
Uniqueness of NS-8: NS-8 is unique in its specific activation of calcium-sensitive potassium channels, making it particularly valuable for research into urinary disorders. Its ability to modulate nerve activity through this specific pathway sets it apart from other similar compounds.
属性
IUPAC Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWOQGDMAEJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NS-8?
A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.
Q2: How does NS-8's activation of BK channels affect bladder function?
A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.
Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?
A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []
Q4: Has the structure of NS-8 been elucidated and confirmed?
A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]
Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?
A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []
Q6: Are there any insights into the pharmacokinetic properties of NS-8?
A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.
Q7: What analytical methods have been used to study NS-8?
A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []
Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?
A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.
Q9: Are there any known safety concerns or toxicological data associated with NS-8?
A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
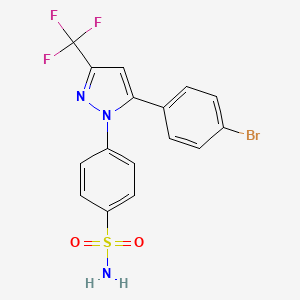
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
